![molecular formula C15H11Br2NO B5012994 1-(4-bromophenyl)-3-[(4-bromophenyl)amino]-2-propen-1-one](/img/structure/B5012994.png)
1-(4-bromophenyl)-3-[(4-bromophenyl)amino]-2-propen-1-one
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Overview
Description
The compound “1-(4-bromophenyl)-3-[(4-bromophenyl)amino]-2-propen-1-one” is likely an organic compound containing a bromophenyl group, an amino group, and a propenone group. The presence of these functional groups suggests that it could participate in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving aromatic substitution, condensation, or addition .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a bromophenyl group, an amino group, and a propenone group. These groups could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of the bromophenyl group, the amino group, and the propenone group. For example, the bromine atom in the bromophenyl group could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the bromophenyl group could potentially increase its density and boiling point compared to similar compounds without this group .Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could potentially focus on exploring its reactivity, physical properties, and potential applications. For example, it could be interesting to investigate whether this compound has any useful properties that could be exploited in the development of new materials or pharmaceuticals .
properties
IUPAC Name |
(E)-3-(4-bromoanilino)-1-(4-bromophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2NO/c16-12-3-1-11(2-4-12)15(19)9-10-18-14-7-5-13(17)6-8-14/h1-10,18H/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGKPFDFPMQNDY-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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